molecular formula C13H18N2O B2400529 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile CAS No. 2034282-81-8

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2400529
CAS No.: 2034282-81-8
M. Wt: 218.3
InChI Key: SNMYPPMGXMTWDT-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C13H17NO It is characterized by a cyclohexene ring attached to a piperidine ring, with a carbonyl group and a nitrile group

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidine-4-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or carbonyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohex-3-ene-1-carboxylic acid, while reduction can produce cyclohex-3-ene-1-carbonylpiperidine-4-amine.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-3-ene-1-carbonyl)piperidine-3-carboxylic acid
  • 1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carboxylic acid

Uniqueness

1-(Cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile is unique due to its specific structural features, such as the presence of both a nitrile and a carbonyl group attached to a piperidine ring.

Properties

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYPPMGXMTWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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